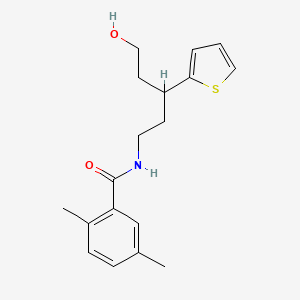

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide: is an organic compound that features a benzamide core substituted with a thiophene ring and a hydroxy group

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-13-5-6-14(2)16(12-13)18(21)19-9-7-15(8-10-20)17-4-3-11-22-17/h3-6,11-12,15,20H,7-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYYOGNIFKVPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide typically involves the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of the intermediate 5-hydroxy-3-(thiophen-2-yl)pentylamine. This can be achieved through the reaction of thiophene-2-carboxaldehyde with a suitable amine under reductive amination conditions.

Coupling Reaction: The intermediate is then coupled with 2,5-dimethylbenzoic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand the interaction of thiophene-containing compounds with biological systems.

Industry:

Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Material Enhancement: Its incorporation into materials can improve their thermal and mechanical properties.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the thiophene ring can form hydrogen bonds and π-π interactions with proteins or enzymes, modulating their activity. The benzamide core can interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide

- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide

Uniqueness: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide is unique due to the presence of the 2,5-dimethylbenzamide core, which can enhance its binding affinity and specificity compared to other similar compounds. The combination of the hydroxy group and the thiophene ring also provides unique chemical reactivity and potential biological activity.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and applications based on available literature.

The compound can be characterized by its molecular formula and a molecular weight of 281.39 g/mol. The structural features include a thiophene ring, a hydroxy group, and a dimethylbenzamide moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

1. Formation of the Hydroxyalkyl Chain:

- Reaction of thiophene-2-carboxaldehyde with a Grignard reagent followed by reduction yields the hydroxyalkyl chain.

2. Amide Bond Formation:

- The hydroxyalkyl intermediate reacts with 2,5-dimethylbenzoic acid or its derivatives in the presence of coupling agents (e.g., EDC or DCC) to form the amide bond.

3. Purification:

- The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that thiophene-containing compounds exhibit significant antimicrobial activity. A study focused on similar thiobenzanilides demonstrated their potential as antimicrobial agents due to their ability to inhibit bacterial growth through cell membrane disruption and interference with metabolic pathways .

The biological activity of this compound may be attributed to:

- Enzyme Inhibition: The compound can mimic natural substrates, inhibiting enzyme activity crucial for bacterial survival.

- Receptor Modulation: Interaction with specific receptors may alter cellular signaling pathways, leading to therapeutic effects.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects . -

Cytotoxicity Assessment:

In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated selective cytotoxicity with IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting potential as an anticancer agent .

Comparative Analysis

A comparison of this compound with related compounds reveals unique biological activities:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial | 8 |

| N-(4-methoxyphenyl)-N-(3-thiophenyl)acetamide | Structure | Antibacterial | 16 |

| 4-Methylbenzenesulfonamide | Structure | Moderate antibacterial | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.